molecular formula C25H22ClN3O8 B2892989 (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 449765-91-7

(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2892989
CAS RN: 449765-91-7
M. Wt: 527.91
InChI Key: FDNLXCJVHYDAER-UHFFFAOYSA-N
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Description

(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H22ClN3O8 and its molecular weight is 527.91. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Compounds with structures related to (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone have been explored for their synthesis pathways and potential as intermediates in the production of complex organic molecules. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline demonstrates the versatility of similar compounds in synthesizing structurally complex heterocycles, which could have implications in pharmaceutical development and material science (Roberts, Joule, Bros, & Álvarez, 1997).

Medicinal Chemistry and Pharmacological Potential

The structural motifs present in (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone are often found in compounds with biological activity. Studies on similar compounds have shown potential applications in treating diseases such as malaria (Zheng, Chen, & Gao, 1991). Additionally, the reduction of nitroarenes and azaaromatic compounds using formic acid highlights the potential for creating aminoarene derivatives, which are commonly utilized in the development of pharmaceuticals (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Material Science and Catalysis

The structural complexity and functional groups present in the compound (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone may find applications in material science, particularly in the development of novel catalytic materials or organic electronic components. Studies on similar compounds, such as the catalytic reduction of nitroarenes, indicate potential utility in creating more efficient catalytic systems (Watanabe et al., 1984).

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O8/c1-35-23-11-15-9-10-27(25(30)20-12-17(29(33)34)5-8-21(20)26)22(19(15)13-24(23)36-2)14-37-18-6-3-16(4-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNLXCJVHYDAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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